2-((Bis(2,3-dibromopropoxy)phosphinyl)oxy)ethyl methacrylate
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Overview
Description
2-((Bis(2,3-dibromopropoxy)phosphinyl)oxy)ethyl methacrylate is a complex organophosphorus compound. It is characterized by the presence of bromine atoms, phosphinyl groups, and methacrylate moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Bis(2,3-dibromopropoxy)phosphinyl)oxy)ethyl methacrylate typically involves the reaction of 2,3-dibromopropanol with phosphorus oxychloride to form bis(2,3-dibromopropoxy)phosphinyl chloride. This intermediate is then reacted with 2-hydroxyethyl methacrylate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-((Bis(2,3-dibromopropoxy)phosphinyl)oxy)ethyl methacrylate undergoes various chemical reactions, including:
Oxidation: The bromine atoms can be oxidized under specific conditions.
Reduction: The compound can be reduced to remove bromine atoms.
Substitution: The bromine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated phosphinyl derivatives, while substitution reactions can produce a variety of functionalized methacrylates .
Scientific Research Applications
2-((Bis(2,3-dibromopropoxy)phosphinyl)oxy)ethyl methacrylate has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of flame-retardant polymers.
Materials Science: The compound is incorporated into materials to enhance their thermal stability and flame resistance.
Biology and Medicine: Research is ongoing to explore its potential as a biocompatible material for medical devices and drug delivery systems.
Mechanism of Action
The mechanism of action of 2-((Bis(2,3-dibromopropoxy)phosphinyl)oxy)ethyl methacrylate involves its interaction with molecular targets through its bromine and phosphinyl groups. These interactions can lead to the formation of stable complexes, enhancing the material properties of the polymers and materials it is incorporated into .
Comparison with Similar Compounds
Similar Compounds
- 2-((Bis(2,3-dichloropropoxy)phosphinyl)oxy)ethyl methacrylate
- 2-((Bis(2,3-diiodopropoxy)phosphinyl)oxy)ethyl methacrylate
- 2-((Bis(2,3-difluoropropoxy)phosphinyl)oxy)ethyl methacrylate
Uniqueness
Compared to similar compounds, 2-((Bis(2,3-dibromopropoxy)phosphinyl)oxy)ethyl methacrylate is unique due to the presence of bromine atoms, which impart superior flame-retardant properties. This makes it particularly valuable in applications requiring high thermal stability and flame resistance .
Properties
CAS No. |
51512-51-7 |
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Molecular Formula |
C12H19Br4O6P |
Molecular Weight |
609.86 g/mol |
IUPAC Name |
2-[bis(2,3-dibromopropoxy)phosphoryloxy]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H19Br4O6P/c1-9(2)12(17)19-3-4-20-23(18,21-7-10(15)5-13)22-8-11(16)6-14/h10-11H,1,3-8H2,2H3 |
InChI Key |
BSDALERRLFGFKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCOP(=O)(OCC(CBr)Br)OCC(CBr)Br |
Origin of Product |
United States |
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